molecular formula C22H17FN2O2 B3534403 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide

Cat. No. B3534403
M. Wt: 360.4 g/mol
InChI Key: GVUPBYQBEALIAU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used, and the mechanism of each reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule . The analysis would include a discussion of the molecule’s geometry, bond lengths and angles, and any interesting structural features .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its stability under different conditions, and any catalytic activity it might have .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectroscopic properties . Computational methods might also be used to predict properties that are difficult to measure experimentally .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how it interacts with biological targets. This could involve in vitro studies with purified proteins, or in vivo studies in model organisms .

Safety and Hazards

This would involve studying the compound’s toxicity, both acute and chronic. It could also involve studying its environmental impact, such as its biodegradability and its potential to bioaccumulate .

properties

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2/c23-18-9-5-4-8-17(18)22-25-19-14-16(11-12-20(19)27-22)24-21(26)13-10-15-6-2-1-3-7-15/h1-9,11-12,14H,10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUPBYQBEALIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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